molecular formula C9H13BrN2O3 B1407465 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide CAS No. 1417569-78-8

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Cat. No. B1407465
M. Wt: 277.11 g/mol
InChI Key: DSSQVLATDLYDHR-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound with the CAS Number: 1609403-21-5 . It has a molecular weight of 291.14 . The compound is a salt with hydrobromide (HBr) as the counterion .


Synthesis Analysis

The synthesis of isoxazoles, such as the one , often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . Isoxazole-5-carboxylic acid, a related compound, can be obtained via dehydration of 5-trichloromethylisoxazole .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.14 . Its linear formula is C10 H14 N2 O3 . Br H .

Scientific Research Applications

1. Spectroscopic Properties and Quantum Mechanical Study

The compound has been studied for its spectroscopic properties using various techniques like FT-IR, NMR, and UV. Quantum chemical methods have also been applied to study properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).

2. Synthesis of Aminoisoxazoles

The compound's derivatives, aminoisoxazoles, have been prepared through specific reactions, offering insights into structural isomerism and yielding various isoxazole derivatives (Sobenina et al., 2005).

3. Synthesis and Biological Activity Prediction

The compound has been used in the synthesis of novel bicyclic systems like oxadiazolylpyrrolidin-2-ones. These syntheses involve condensation processes, and the biological activity of the synthesized compounds has been predicted using the PASS method (Kharchenko, Detistov, & Orlov, 2008).

4. Synthesis of Highly Functionalized Isoxazoles

Derivatives of the compound have been synthesized to create scaffolds for other highly functionalized isoxazoles, contributing to the development of diverse chemical compounds (Ruano, Fajardo, & Martín, 2005).

5. Coordination Behavior in Metal-Organic Frameworks

Studies have explored the coordination behavior of related compounds in creating metal-organic frameworks, providing insights into crystal structures, topology, and luminescence properties (Liu et al., 2013).

6. Synthesis of Nitrogen Heterocyclic Triones

Research has been conducted on the 1,3-dipolar cycloaddition involving derivatives of the compound, leading to the formation of nitrogen heterocyclic triones. This showcases its role in synthesizing complex organic structures (Jones et al., 1999).

Safety And Hazards

The safety data sheet (SDS) for this compound is available online . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . In case of exposure, it is advised to consult a physician and show the safety data sheet .

properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.BrH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQVLATDLYDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NO2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
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5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 3
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 4
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 5
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 6
5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

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